molecular formula C6H9Cl2NS B7549373 2-(2-Chlorothiophen-3-yl)ethanamine hydrochloride

2-(2-Chlorothiophen-3-yl)ethanamine hydrochloride

Cat. No. B7549373
M. Wt: 198.11 g/mol
InChI Key: DHDFJTVJZZJIPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorothiophen-3-yl)ethanamine hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as 2-CT-2 or simply as 2C-T-2. It belongs to the class of phenethylamine compounds and has been found to exhibit a range of interesting biochemical and physiological effects.

Scientific Research Applications

2C-T-2 has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of interesting biochemical and physiological effects, which makes it a valuable tool for studying various biological processes. Some of the scientific research applications of 2C-T-2 include:
1. Neurochemistry: 2C-T-2 has been found to modulate the activity of various neurotransmitter systems in the brain, including serotonin, dopamine, and norepinephrine. This makes it a valuable tool for studying the role of these neurotransmitters in various neurological disorders.
2. Pharmacology: 2C-T-2 has been found to exhibit a range of interesting pharmacological effects, including analgesic, anti-inflammatory, and anti-tumor properties. This makes it a valuable tool for studying the potential therapeutic applications of this compound.
3. Toxicology: 2C-T-2 has been found to exhibit a range of interesting toxicological effects, including hepatotoxicity and nephrotoxicity. This makes it a valuable tool for studying the potential toxicological effects of this compound.

Mechanism of Action

The exact mechanism of action of 2C-T-2 is not well understood. However, it is believed to act by modulating the activity of various neurotransmitter systems in the brain, including serotonin, dopamine, and norepinephrine. It has also been found to interact with various receptors in the brain, including 5-HT2A, 5-HT2C, and 5-HT7 receptors. These interactions are believed to be responsible for the various biochemical and physiological effects of 2C-T-2.
Biochemical and Physiological Effects:
2C-T-2 has been found to exhibit a range of interesting biochemical and physiological effects. Some of these effects include:
1. Serotonin release: 2C-T-2 has been found to increase the release of serotonin in the brain, which is believed to be responsible for its hallucinogenic effects.
2. Dopamine release: 2C-T-2 has been found to increase the release of dopamine in the brain, which is believed to be responsible for its euphoric effects.
3. Norepinephrine release: 2C-T-2 has been found to increase the release of norepinephrine in the brain, which is believed to be responsible for its stimulating effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2C-T-2 in lab experiments is its ability to modulate the activity of various neurotransmitter systems in the brain. This makes it a valuable tool for studying the role of these neurotransmitters in various biological processes. However, there are also some limitations to using 2C-T-2 in lab experiments. One of the main limitations is its potential toxicity, which can make it difficult to use in certain types of experiments.

Future Directions

There are many future directions for research on 2C-T-2. Some of these directions include:
1. Development of new therapeutic applications: 2C-T-2 has been found to exhibit a range of interesting pharmacological effects, which makes it a potential candidate for the development of new therapeutic applications.
2. Further study of its mechanism of action: The exact mechanism of action of 2C-T-2 is not well understood. Further study of its mechanism of action could lead to a better understanding of its biochemical and physiological effects.
3. Development of new synthesis methods: The current synthesis method for 2C-T-2 is well-established, but there is always room for improvement. The development of new synthesis methods could lead to more efficient and cost-effective production of this compound.
Conclusion:
In conclusion, 2C-T-2 is a valuable tool for studying various biological processes. Its ability to modulate the activity of various neurotransmitter systems in the brain makes it a potential candidate for the development of new therapeutic applications. Further research on its mechanism of action and the development of new synthesis methods could lead to even more exciting discoveries in the future.

Synthesis Methods

The synthesis of 2C-T-2 involves the reaction of 2-chlorothiophenol with ethylene diamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then converted to the hydrochloride salt by reacting it with hydrochloric acid. This synthesis method has been well-established in the literature and has been used by many researchers to obtain pure samples of 2C-T-2.

properties

IUPAC Name

2-(2-chlorothiophen-3-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNS.ClH/c7-6-5(1-3-8)2-4-9-6;/h2,4H,1,3,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDFJTVJZZJIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1CCN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorothiophen-3-yl)ethan-1-amine hydrochloride

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